molecular formula C11H12O4 B2718131 3-(3-Methoxyoxetan-3-yl)benzoic acid CAS No. 2241138-30-5

3-(3-Methoxyoxetan-3-yl)benzoic acid

Cat. No. B2718131
CAS RN: 2241138-30-5
M. Wt: 208.213
InChI Key: KZSUCQKROYLDGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyoxetan-3-yl)benzoic acid is a chemical compound with the CAS Number: 2241138-30-5 . It has a molecular weight of 208.21 . The IUPAC name for this compound is 3-(3-methoxyoxetan-3-yl)benzoic acid . It is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Luminescent Properties

Research involving derivatives of benzoic acid, such as the synthesis of lanthanide 4-benzyloxy benzoates, highlights the significance of electron-withdrawing and electron-donating groups on luminescent properties. For instance, the introduction of methoxy groups (electron-donating) on benzoic acid derivatives has been shown to enhance the photoluminescence of terbium complexes, indicating potential applications in developing materials for optical devices and sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Antibacterial Applications

Studies on 3-hydroxy benzoic acid and its derivatives reveal various biological properties including antimicrobial activity. This suggests that structurally related compounds like 3-(3-Methoxyoxetan-3-yl)benzoic acid could also exhibit similar bioactive properties, potentially serving as a basis for developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).

Chemical Modifications and Reactions

The study on selective para-metalation of unprotected benzoic acids demonstrates the chemical versatility of these compounds, which could extend to 3-(3-Methoxyoxetan-3-yl)benzoic acid. Such reactions provide pathways for synthesizing various derivatives with potential applications in medicinal chemistry and materials science (Sinha, Mandal, & Chandrasekaran, 2000).

Development of Novel Fluorescence Probes

Derivatives of benzoic acid have been utilized in the development of novel fluorescence probes for detecting reactive oxygen species. This application underscores the potential of 3-(3-Methoxyoxetan-3-yl)benzoic acid in the field of biochemical and medical research, where it could be used to develop new diagnostic tools or research reagents (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Catalysis and Material Science

The reduction of benzoic acid derivatives on specific catalysts, leading to the production of benzaldehyde, showcases the potential of these compounds in catalysis and material science. Such studies hint at the versatility of 3-(3-Methoxyoxetan-3-yl)benzoic acid in catalytic processes and the synthesis of valuable industrial chemicals (King & Strojny, 1982).

Safety and Hazards

The safety information available indicates that 3-(3-Methoxyoxetan-3-yl)benzoic acid may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-(3-methoxyoxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(6-15-7-11)9-4-2-3-8(5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSUCQKROYLDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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